3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzaldehyde moiety substituted with a 3-nitro-1H-pyrazol-1-yl group via a methoxy linker. It is often used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with a pyrazole ring, such as this one, have been found to exhibit a wide range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, depending on their specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 3-nitro-1H-pyrazole with 3-formylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 3-[(3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
- 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid
- 3-[(3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde
- 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzyl alcohol
Comparison: Compared to these similar compounds, 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. The presence of the nitro group also imparts distinct electronic properties that can influence its reactivity and potential biological activities .
Biological Activity
3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₁N₃O₄
- CAS Number : 1006435-82-0
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with appropriate aldehydes under controlled conditions to yield the desired product. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to maximize yield and purity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell proliferation.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 2.5 | Induces apoptosis via caspase activation |
7h | HepG2 | 10 | Microtubule destabilization |
10c | A549 | 5 | Cell cycle arrest |
In a study, it was found that compounds with a pyrazole scaffold exhibited effective inhibition of microtubule assembly, which is crucial for cell division. The apoptosis-inducing effects were confirmed by increased caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM, indicating a promising avenue for further development as anticancer agents .
2. Antimicrobial Activity
Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities. The compound has been evaluated against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 40 μg/mL |
Staphylococcus aureus | 20 μg/mL |
Aspergillus niger | 30 μg/mL |
These results suggest that compounds like this compound could serve as potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been widely studied. Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Compound | Inhibition (%) at 10 μM |
---|---|
Compound A | 75 |
Compound B | 65 |
In vivo studies indicated that these compounds could reduce edema and pain in animal models, comparable to standard anti-inflammatory drugs .
Case Studies
A recent study evaluated the effects of a series of pyrazole derivatives on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung (A549) cancers. The study found that certain derivatives not only inhibited cell growth but also induced significant morphological changes associated with apoptosis . Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that these compounds could overcome some resistance mechanisms .
Properties
IUPAC Name |
3-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-2-1-3-10(6-9)18-8-13-5-4-11(12-13)14(16)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBARHPBDZXSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.